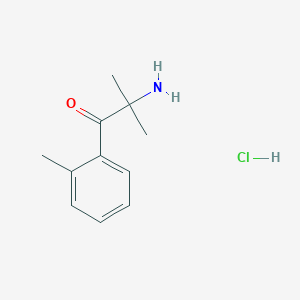
2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid
Übersicht
Beschreibung
2-Cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid, also known as CFA, is a compound that has been widely studied for its potential implications in various fields of research and industry. It has a molecular weight of 379.46 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is (2S)-cyclohexyl{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethanoic acid . The InChI code is 1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator . .Wissenschaftliche Forschungsanwendungen
Recent Advances in Selective Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation can lead to a variety of industrially valuable products, emphasizing the importance of controllable and selective catalytic processes. Research in this area focuses on achieving targeted oxidation products, which is crucial for both academic and industrial applications. The developments in selective oxidation of cyclohexene illustrate the broader relevance of research into specific chemical reactions and catalysts, potentially aligning with the interest in the specific acetic acid derivative you mentioned by highlighting the synthetic and catalytic chemistry techniques that might apply to its study or utilization (Cao et al., 2018).
Role of Organic Acids in Industrial Processes
A comprehensive review on the role of organic acids in acidizing operations for enhancing the performance of carbonate and sandstone formations showcases the application of organic chemistry in improving industrial processes. This review could be indirectly related to research involving specialized acetic acid derivatives, highlighting the importance of understanding organic acid interactions in various settings (Alhamad et al., 2020).
Acetic Acid in Yeast Cell Death Regulation
The study of acetic acid's role in inducing cell death in yeasts underlines the biological and biochemical implications of organic acids. This research area might offer insights into the cellular and molecular mechanisms influenced by acetic acid derivatives, potentially relevant to the study of "2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid" (Chaves et al., 2021).
Pervaporation Separation of Water–Acetic Acid Mixtures
Research on the separation of water–acetic acid mixtures via pervaporation demonstrates the significance of acetic acid in industrial separation processes. This could provide a foundation for understanding the properties and potential applications of specific acetic acid derivatives in separation technologies (Aminabhavi & Toti, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQQGHPODCJZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



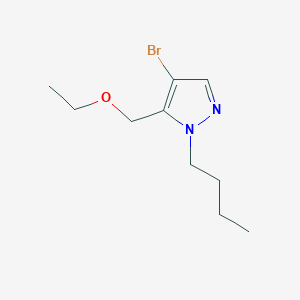
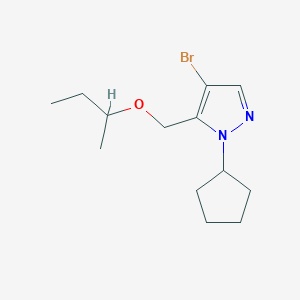
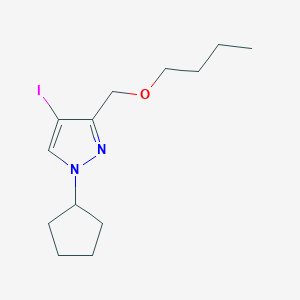

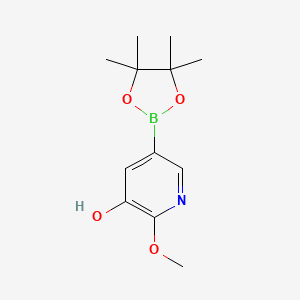





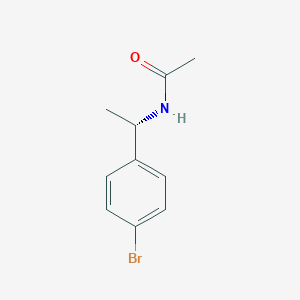
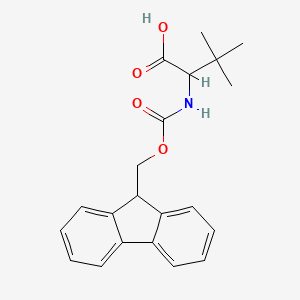
![N-[2-(4-bromophenyl)ethyl]formamide](/img/structure/B3248414.png)
